3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-2-11-3-4-12(20-11)21(17,18)14-6-5-10(9-14)15-7-8-19-13(15)16/h3-4,10H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRIQNUMZUOXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its closest analogues:
Key Differences and Implications
Substituent Effects on Bioactivity
- The 5-ethylthiophene-2-sulfonyl group in the target compound provides a balance of lipophilicity and electron-withdrawing properties, which may enhance membrane permeability compared to the 4-methylphenyl sulfonyl group in the analogue from . Thiophene rings are also metabolically stable, offering advantages over benzene-based systems.
- The pyrimidoindole substituent in the SARS-CoV-2 NSP3 inhibitor introduces a bulky, planar heterocycle that likely improves target binding through π-π stacking but may reduce solubility.
Synthetic Accessibility The target compound’s synthesis is inferred to involve sulfonylation and oxazolidinone coupling, similar to the methods in . In contrast, the TRKA kinase inhibitor requires multi-step functionalization of pyrrolidine with fluorophenyl and pyrimidine groups, increasing synthetic complexity.
Biological Target Specificity The TRKA inhibitor demonstrates nanomolar-level activity due to its fluorophenyl and pyrimidine substituents, which engage in hydrophobic and hydrogen-bonding interactions. The target compound’s ethylthiophene group may mimic these interactions but with reduced steric hindrance.
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | 4-Methylphenyl Analogue | TRKA Inhibitor |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 | 3.5 |
| Solubility (mg/mL) | 0.12 | 0.34 | 0.08 |
| Metabolic Stability (t₁/₂) | >60 min | ~45 min | >90 min |
- The target compound’s higher LogP compared to the 4-methylphenyl analogue suggests improved lipid membrane penetration, critical for central nervous system targets.
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The retrosynthetic approach to this compound involves disconnecting the molecule into two primary subunits: the 1,3-oxazolidin-2-one ring and the 1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidine component. The oxazolidinone ring is typically constructed via cyclization of a carbamate intermediate, while the pyrrolidine sulfonylthiophene fragment requires sequential sulfonation and N-alkylation steps.
Oxazolidinone Ring Formation
The 1,3-oxazolidin-2-one moiety is synthesized through intramolecular cyclization of a β-amino alcohol derivative. A common method involves treating epoxides with isocyanates under catalytic conditions, as demonstrated in the synthesis of analogous oxazolidinones. For instance, epichlorohydrin reacts with amines to form β-amino alcohols, which subsequently undergo cyclization with carbonyl diimidazole (CDI) to yield the oxazolidinone core.
Pyrrolidine Sulfonylthiophene Subunit
The pyrrolidine ring is functionalized at the nitrogen atom with a sulfonyl group bearing a 5-ethylthiophene substituent. This requires:
Stepwise Synthetic Routes
Synthesis of 5-Ethylthiophene-2-sulfonyl Chloride
The sulfonation of 5-ethylthiophene is achieved using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic substitution at the thiophene’s α-position, followed by chlorination to yield the sulfonyl chloride:
$$
\text{5-Ethylthiophene} + \text{ClSO}3\text{H} \rightarrow \text{5-Ethylthiophene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{5-Ethylthiophene-2-sulfonyl chloride}
$$
Reaction Conditions :
N-Sulfonylation of Pyrrolidine
The pyrrolidine ring is sulfonylated using the freshly prepared sulfonyl chloride. This step typically employs a base such as triethylamine to scavenge HCl:
$$
\text{Pyrrolidine} + \text{5-Ethylthiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidine}
$$
Optimization Notes :
Oxazolidinone Ring Installation
The oxazolidinone ring is introduced at the 3-position of the pyrrolidine via a two-step process:
Epoxide Opening with Amine
3-Aminopyrrolidine reacts with epichlorohydrin to form a β-amino alcohol intermediate. Stereochemistry is controlled using chiral catalysts or resolved via chromatography:
$$
\text{3-Aminopyrrolidine} + \text{Epichlorohydrin} \rightarrow \text{3-(2,3-Epoxypropylamino)pyrrolidine}
$$
Conditions :
Cyclization with Carbonyl Diimidazole (CDI)
The β-amino alcohol undergoes cyclization with CDI to form the oxazolidinone ring:
$$
\text{3-(2,3-Epoxypropylamino)pyrrolidine} + \text{CDI} \xrightarrow{\text{DCM}} \text{3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one}
$$
Key Parameters :
Alternative Methodologies and Catalytic Approaches
One-Pot Imine Acylation/Enol Cyclization
A cascade reaction developed by Grant et al. enables the simultaneous formation of pyrrolidine and oxazolidinone rings. This method employs a chiral palladium catalyst to achieve high stereoselectivity:
$$
\text{Imine} + \text{Acylating Agent} \xrightarrow{\text{Pd(OAc)}_2} \text{Oxazolidinone-Pyrrolidine Hybrid}
$$
Advantages :
Organocatalytic Coupling of Epoxides and Isocyanates
Asymmetric organocatalysis using thiourea catalysts facilitates the stereoselective coupling of epoxides with isocyanates, providing access to chiral oxazolidinones:
$$
\text{Epoxide} + \text{Isocyanate} \xrightarrow{\text{Thiourea Catalyst}} \text{Oxazolidinone}
$$
Conditions :
Analytical Data and Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.55 (q, J=7.6 Hz, 2H, CH₂CH₃), 3.15–3.45 (m, 4H, pyrrolidine H), 3.70–3.90 (m, 2H, oxazolidinone H), 4.25–4.40 (m, 1H, NCH), 6.85 (d, J=3.6 Hz, 1H, thiophene H), 7.40 (d, J=3.6 Hz, 1H, thiophene H).
- IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1350 cm⁻¹ (S=O).
Industrial-Scale Considerations
Process Optimization
Q & A
Basic Research Questions
Q. How can the crystal structure of 3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) . Optimize data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding networks using graph-set analysis to resolve ambiguities in intermolecular interactions .
- Critical Step : Ensure proper crystal mounting and alignment to avoid twinning, which can complicate refinement. SHELXL’s twin law refinement tools may be required for high-symmetry space groups .
Q. What synthetic routes are optimal for introducing the 5-ethylthiophen-2-yl sulfonyl group into pyrrolidine-based intermediates?
- Methodology :
- Step 1 : Sulfonate a pyrrolidine precursor using 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using -NMR and -NMR .
- Data Conflict : Competing sulfonation at alternative sites may occur; use steric hindrance or directing groups to favor the desired position .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed biological activity of this compound?
- Methodology :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., SARS-CoV-2 NSP3 macrodomain), using structural analogs like 3-[(3R/S)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one as reference .
- Step 2 : Compare binding energies with experimental IC values. Adjust force fields to account for sulfonyl-pyrrolidine conformational flexibility .
Q. What strategies mitigate synthetic challenges in oxazolidinone ring formation under high steric hindrance?
- Methodology :
- Option 1 : Use microwave-assisted synthesis to accelerate cyclization, reducing side reactions (e.g., epimerization) .
- Option 2 : Employ chiral auxiliaries (e.g., fluorinated oxazolidinones) to control stereochemistry, as demonstrated in asymmetric synthesis protocols .
- Data Table :
| Condition | Yield (%) | Purity (%) | Stereoselectivity (ee%) |
|---|---|---|---|
| Conventional heating | 45 | 85 | 72 |
| Microwave-assisted | 68 | 92 | 89 |
| Chiral auxiliary | 60 | 95 | 98 |
| Data adapted from fluorinated oxazolidinone synthesis studies . |
Q. How do structural modifications (e.g., ethylthiophene vs. fluorophenyl sulfonyl groups) alter biological activity?
- Methodology :
- Step 1 : Synthesize analogs (e.g., 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione) and compare pharmacokinetic profiles .
- Step 2 : Use QSAR models to correlate substituent electronic properties (Hammett σ values) with activity.
- Key Insight : Ethylthiophene’s electron-donating groups enhance metabolic stability compared to electron-withdrawing fluorophenyl derivatives .
Experimental Design & Data Validation
Q. What analytical techniques are critical for characterizing purity and stereochemistry?
- Methodology :
- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities <0.1%.
- X-ray Crystallography : Resolve stereochemical ambiguities via ORTEP-3-generated thermal ellipsoid plots .
- Dynamic NMR : Monitor conformational exchange in pyrrolidine-sulfonyl moieties at variable temperatures .
Q. How to address conflicting bioactivity data across in vitro and in vivo models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
